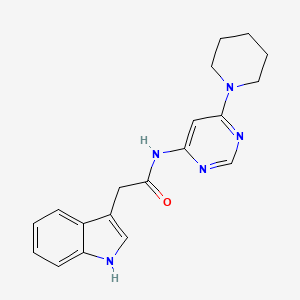

2-(1H-indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide

描述

2-(1H-Indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic small molecule featuring a hybrid scaffold combining indole, pyrimidine, and piperidine moieties. The indole group (a bicyclic aromatic heterocycle) is linked via an acetamide bridge to a pyrimidine ring substituted with a piperidine group. The compound’s physicochemical properties, including solubility and bioavailability, are influenced by the piperidine moiety, which introduces basicity, and the indole group, which contributes to π-π stacking interactions.

属性

IUPAC Name |

2-(1H-indol-3-yl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c25-19(10-14-12-20-16-7-3-2-6-15(14)16)23-17-11-18(22-13-21-17)24-8-4-1-5-9-24/h2-3,6-7,11-13,20H,1,4-5,8-10H2,(H,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYXXPLTYFVEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Production of indole-3-ylmethanol derivatives.

Substitution: Introduction of various alkyl or aryl groups at different positions on the indole ring.

科学研究应用

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole core is particularly useful in the development of new pharmaceuticals and organic materials.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its interaction with biological targets can be studied to understand its effects on cellular processes.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, making it a valuable compound for drug discovery and development.

Industry: In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique structure allows for the creation of novel compounds with diverse applications.

作用机制

The mechanism by which 2-(1H-Indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidinyl group enhances the compound's ability to penetrate cellular membranes, increasing its bioavailability.

Molecular Targets and Pathways:

Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and other receptor types.

Enzymes: It can inhibit enzymes involved in critical biological pathways, such as kinases and proteases.

Pathways: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related acetamide derivatives are highlighted below:

Structural Comparison

Functional and Pharmacological Differences

- Target Selectivity: The indole-pyrimidine-piperidine scaffold may favor interactions with serotonin receptors or TRK kinases due to indole’s resemblance to tryptophan . In contrast, thieno-pyrimidine analogs (e.g., compound 4a in ) exhibit stronger tropomyosin receptor kinase inhibition (IC50 < 50 nM) . Chloroacetamides (e.g., ) are typically herbicides, acting as acetolactate synthase (ALS) inhibitors, whereas the indole-containing compound lacks such agricultural applications .

Solubility and Bioavailability :

- Synthetic Complexity: The target compound’s synthesis likely involves palladium-catalyzed coupling for pyrimidine-indole linkage, similar to methods described for pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides . Chloroacetamides () are synthesized via simpler alkylation reactions, reducing cost but limiting structural diversity .

Research Findings and Data

Key Data from Analogous Compounds

Limitations and Gaps

- No direct in vitro or in vivo data are available for the target compound.

生物活性

2-(1H-indol-3-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety and a piperidine-pyrimidine structure, which are known for their diverse pharmacological properties. The following sections will explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

Key Characteristics

- Molecular Weight : 284.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Inhibition Studies

Research indicates that compounds with similar structures can inhibit specific enzymes linked to pathogenic processes. For instance, studies have shown that indole derivatives can act as inhibitors of mono-ADP-ribosyltransferase toxins, which are virulence factors produced by pathogenic bacteria . This suggests that this compound may exhibit similar inhibitory properties.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial activity of indole derivatives. For example, compounds with an indole structure have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 25 |

| Pseudomonas aeruginosa | 12 | 100 |

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have shown that while some indole derivatives exhibit potent biological activity, they also need to be evaluated for selectivity to minimize toxicity towards human cells. The selectivity index is a crucial parameter in determining the therapeutic potential of these compounds.

Study on Indole Derivatives

In a notable study, researchers synthesized a series of indole-based compounds, including derivatives similar to this compound. These compounds were tested for their ability to inhibit bacterial growth and showed promising results against various strains .

Therapeutic Applications

Given its structural characteristics, this compound may be explored further for its potential in treating infections caused by resistant bacterial strains or as a scaffold for developing novel therapeutic agents targeting specific diseases like cancer or inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。